Physicochemical Differentiation via Calculated Lipophilicity (LogP) Compared to Key Analogs
4-Ethoxy-6-methoxy-2-methylquinazoline exhibits a calculated LogP value of 2.53 [1]. This represents a notable difference in lipophilicity compared to its simpler analogs, 6-methoxy-2-methylquinazoline (LogP ~1.8) and 4-ethoxyquinazoline (LogP 2.41). The higher LogP of the target compound suggests it may possess distinct pharmacokinetic properties, such as increased membrane permeability and a different solubility profile, which are critical parameters in drug discovery campaigns and for reagent selection in cell-based assays.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.53 |
| Comparator Or Baseline | 6-methoxy-2-methylquinazoline: ~1.8; 4-ethoxyquinazoline: 2.41 |
| Quantified Difference | Δ = +0.12 to +0.73 LogP units |
| Conditions | Calculated property values from different databases; not derived from a single controlled experiment |
Why This Matters
Lipophilicity is a key determinant of ADME properties; a quantifiable LogP difference can inform the selection of this compound for assays where membrane permeability or solubility is a critical factor.
- [1] Chem-Space. (n.d.). 4-ethoxy-6-methoxy-2-methylquinazoline. Retrieved from https://chem-space.com/CSCS00011105047-476303 View Source
